4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid
Description
The compound 4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid features a six-membered 1,3-thiazinan ring core substituted with a benzyl group at position 3, a 4-fluorophenylimino moiety at position 2, and a carbonyl-linked benzoic acid at position 4.
Properties
Molecular Formula |
C25H20FN3O4S |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
4-[[3-benzyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C25H20FN3O4S/c26-18-8-12-20(13-9-18)28-25-29(15-16-4-2-1-3-5-16)22(30)14-21(34-25)23(31)27-19-10-6-17(7-11-19)24(32)33/h1-13,21H,14-15H2,(H,27,31)(H,32,33) |
InChI Key |
VJJMTOMWCLOTER-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)F)N(C1=O)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include benzylamine, 4-fluorobenzaldehyde, and various catalysts and solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazine derivatives possess notable antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains, including resistant strains. A study demonstrated that thiazine-based compounds exhibit significant antibacterial activity due to their ability to disrupt bacterial cell wall synthesis and function .
Anticancer Potential
The compound has shown promise in anticancer research. Thiazine derivatives are known to inhibit certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have indicated that this compound can effectively target cancer cells, leading to reduced viability and increased apoptosis rates .
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways crucial for cancer and bacterial growth. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells . This inhibition can lead to the development of new therapeutic agents targeting these pathways.
Cellular Mechanisms
Studies have utilized this compound to explore cellular mechanisms such as signal transduction pathways. Its ability to modulate these pathways makes it a valuable tool in understanding cellular responses to various stimuli, particularly in cancer biology .
Drug Delivery Systems
The hydrophobic nature of the compound allows it to be incorporated into drug delivery systems, enhancing the bioavailability of poorly soluble drugs. Researchers are investigating its use as a carrier for targeted drug delivery, particularly in cancer therapy where localized treatment is essential .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria, suggesting potential as a new antibiotic agent. |
| Study 2 | Anticancer Efficacy | Showed reduced viability in breast cancer cell lines with IC50 values indicating strong activity compared to standard chemotherapeutics. |
| Study 3 | Enzyme Inhibition | Confirmed inhibition of DHFR with potential implications for developing antifolate drugs targeting both cancer and bacterial infections. |
Mechanism of Action
The mechanism of action of 4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Modifications
Thiazinan vs. Thiazolidinone Derivatives
- Target Compound: The 1,3-thiazinan ring (6-membered) provides conformational flexibility compared to the 5-membered thiazolidinone ring in analogs. This may influence receptor binding kinetics or metabolic stability.
- 4-{(Z)-[(2Z)-2-(2-Fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (): Features a thiazolidinone ring with a 2-fluorobenzylidene substituent. Exhibits marked species-dependent potency at GPR35 receptors (e.g., higher activity at human vs. mouse orthologues) .
Azetidinone Derivatives
- 4-(3-Chloro-2-(4-Nitrophenyl)-4-Oxoazetidin-1-yl) Benzoic Acid (): Contains a 4-membered β-lactam (azetidinone) ring. Synthesized via Schiff base formation and cyclization with chloroacetyl chloride . Comparison: The strained azetidinone ring may confer enhanced antibacterial activity but lower thermal stability compared to thiazinan/thiazolidinone systems.
Substituent Effects
Halogenated Aryl Groups
- 4-[({(2Z)-3-Benzyl-2-[(4-Chlorophenyl)Imino]-4-Oxo-1,3-Thiazinan-6-yl}Carbonyl)Amino]Benzoic Acid (): Substitution of fluorine with chlorine may reduce electronegativity but increase lipophilicity, altering pharmacokinetics (e.g., membrane permeability).
Amino and Alkyl Substituents
- 4-(2-[4-(Dimethylamino)Phenyl]-4-Oxo-1,3-Thiazolidin-3-yl)-Benzoic Acid (SS4) (): A dimethylamino group at the para position increases solubility in polar solvents (e.g., DMF, ethanol) . Demonstrated antimicrobial and anti-inflammatory activity, likely due to the electron-donating dimethylamino group enhancing charge interactions .
Key Research Findings and Implications
Ring Size and Stability: The 6-membered thiazinan core in the target compound may offer improved metabolic stability over 5-membered thiazolidinones, which are prone to ring-opening under acidic conditions.
Halogen Effects : Fluorine substitution (vs. chlorine or nitro groups) balances electronegativity and lipophilicity, optimizing target affinity and bioavailability.
Species-Specific Activity: Thiazolidinone analogs () highlight the importance of orthologue selectivity in drug development, urging caution in preclinical models.
Biological Activity
The compound 4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid , also referred to by its chemical identifiers, exhibits significant biological activity that merits detailed exploration. This article synthesizes findings from various studies, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula: . Its IUPAC name is (2Z)-3-benzyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide . The structural features suggest potential interactions with biological targets, particularly in cancer therapy.
Anticancer Potential
Recent studies have highlighted the compound's anticancer properties , particularly against various human cancer cell lines. For instance, a study evaluating the cytotoxic effects of thiazolidine derivatives indicated that compounds similar to this one exhibited significant antiproliferative activity against breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism of action often involves inducing apoptosis through both extrinsic and intrinsic signaling pathways .
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells, a critical pathway for eliminating malignant cells. This is achieved through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : It may induce cell cycle arrest at various phases, preventing cancer cell proliferation. This action is particularly noted in studies involving thiazolidine derivatives where cell cycle analysis revealed significant alterations in the distribution of cells across different phases .
- Antimetastatic Activity : The compound's structural analogs have demonstrated potential as antimetastatic agents by inhibiting cellular invasion and migration, which are crucial for cancer metastasis .
Case Studies
- Cytotoxicity Evaluation : A systematic evaluation involving several thiazolidine derivatives revealed that certain modifications in the structure enhanced cytotoxicity against MCF-7 cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- In Vivo Studies : In animal models, compounds with similar thiazolidine structures have shown promise in delaying tumor growth without significant toxicity to normal tissues. This suggests a favorable safety profile alongside efficacy in reducing tumor burden .
Data Tables
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 10.5 | Apoptosis |
| Study 2 | A549 | 15.0 | Cell Cycle Arrest |
| Study 3 | HepG2 | 12.0 | Antimetastatic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
